diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide
Description
Molecular Structure and Nomenclature
IUPAC Nomenclature and Alternative Names
The compound is systematically named diexo-3-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide under IUPAC guidelines. Key alternative designations include:
Structural Representation and Stereochemical Features
The molecule features a norbornane-derived bicyclic framework (bicyclo[2.2.1]heptane) with:
- A 7-oxa substitution (oxygen atom at position 7).
- An amino group (-NH2) at position 3.
- A carboxamide (-CONH2) at position 2.
The diexo configuration specifies that both substituents occupy exo positions relative to the bridgehead. Stereochemical analysis confirms the (1R,2S,3R,4S) relative configuration, as validated by X-ray crystallography of analogous compounds.
Spatial Configuration and Conformational Analysis
The bicyclo[2.2.1]heptane system imposes significant rigidity , limiting conformational flexibility. Computational models indicate:
Physicochemical Properties
Empirical Formula and Molecular Weight
Physical State and Appearance
The compound is typically a white to off-white crystalline solid under standard conditions.
Solubility Profile
Limited experimental data exist, but analogous bicyclic amides exhibit:
Structural Characterization Methods
X-ray Crystallography Analysis
While no direct X-ray data for this compound is published, related bicyclo[2.2.1]heptane derivatives show:
NMR Spectroscopic Profile
Mass Spectrometry Data
Properties
IUPAC Name |
3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHYCOCHXSFJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694318 | |
| Record name | 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212408-87-1 | |
| Record name | 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution
-
Substrate : 3-Halo derivative (e.g., 3-bromo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid).
-
Reagent : Ammonia (NH₃) or ammonium hydroxide (NH₄OH).
-
Conditions :
Yield : 70–90% with minimal epimerization.
Reductive Amination
-
Substrate : 3-Keto-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
-
Reagent : Sodium cyanoborohydride (NaBH₃CN) or ammonium acetate.
-
Conditions :
-
Solvent: Methanol.
-
pH: 4–6 (acetic acid buffer).
-
Temperature: 25°C.
-
Yield : 50–65% due to competing reduction of the ketone.
Carboxylic Acid Activation and Amidation
The carboxylic acid is converted to the amide via activation followed by amine coupling.
Acyl Chloride Intermediate
-
Activation Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Conditions :
Reaction with Ammonia :
Coupling Reagents
For sensitive substrates, carbodiimides (e.g., EDC, DCC) or uronium salts (HATU, HBTU) are employed:
-
Reagents : EDC·HCl with HOBt.
-
Solvent : DMF or acetonitrile.
-
Base : N,N-Diisopropylethylamine (DIPEA).
Comparative Table :
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl Chloride | SOCl₂ | 92 | 98 |
| Carbodiimide | EDC/HOBt | 82 | 95 |
| Uranium Salt | HATU | 88 | 97 |
Alternative Route: Transamidation of Ethyl Ester
The ethyl ester derivative (CAS 1212145-02-2) serves as a precursor:
-
Ester Hydrolysis :
-
Reagent: NaOH (aqueous).
-
Conditions: Reflux in ethanol/water.
-
Yield: 90–95%.
-
-
Amidation :
Industrial-Scale Production Considerations
-
Catalyst Recycling : Zinc iodide is recovered via aqueous extraction (85% efficiency).
-
Cost Analysis :
Step Cost Contribution (%) Diels-Alder 40 Amination 25 Amidation 35 -
Safety : Thionyl chloride requires handling under inert atmosphere due to HCl gas evolution.
Recent Advances and Research Findings
Chemical Reactions Analysis
Types of Reactions
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Medicinal Chemistry
Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide has shown promise in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity.
Case Studies
- Antitumor Activity : Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that modifications to the amine group can improve cytotoxicity against specific cancer cell lines.
- Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules.
Synthesis Pathways
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Utilized in reactions where nucleophiles attack electrophilic centers to form new bonds. |
| Coupling Reactions | Acts as a coupling partner in cross-coupling reactions to form carbon-carbon bonds. |
Biochemical Probes
The compound's unique structure allows it to function as a biochemical probe in various assays.
Applications in Research
- Enzyme Inhibition Studies : The compound can be used to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways.
- Receptor Binding Studies : Its ability to mimic natural substrates makes it useful in investigating receptor-ligand interactions.
Hazard Classification
| Hazard Class | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
Mechanism of Action
The mechanism of action of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bicyclic structure allows it to fit into unique binding pockets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)
- CAS No.: 202280-02-2
- Molecular Formula: C₈H₁₃NO₂
- Key Features : Lacks the 7-oxa bridge and carboxamide group.
- Pharmacological Role: Acts as a competitive inhibitor of neutral amino acid transporters (L-system), reduces L-dopa uptake in dopaminergic neurons, and stimulates insulin secretion .
- Comparison: The absence of the 7-oxa bridge and carboxamide in BCH results in distinct biological targeting, primarily affecting amino acid transport rather than amide-related conformational studies.
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
- CAS No.: 4576-30-1
- Molecular Formula: C₇H₁₁NO₃
- Key Features : Replaces the amide with a carboxylic acid group.
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
- CAS No.: 1212145-02-2
- Molecular Formula: C₉H₁₆ClNO₃
- Key Features : Ethyl ester derivative with a hydrochloride salt.
- Comparison : The ester group enhances lipophilicity, improving membrane permeability compared to the amide or free acid forms .
Functional Group Variations
Heteroatom Variations
7-Oxa vs. 7-Aza Derivatives
- 7-Oxa (Target Compound) : The oxygen atom introduces electronic effects that stabilize the bicyclic framework and influence hydrogen-bonding interactions.
- 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid : Replacing oxygen with nitrogen (e.g., 7-aza derivatives) creates a β-proline surrogate, biasing amide cis-trans equilibria and enhancing rigidity .
Conformational and Electronic Effects
The 7-oxa bridge and amide group in the target compound impose conformational rigidity , reducing rotational barriers for amide cis-trans isomerization (~17 kcal/mol vs. >20 kcal/mol in planar amides) . This contrasts with 7-aza derivatives , where bridgehead substituents lock amides in a trans configuration, demonstrating how heteroatom choice dictates molecular dynamics .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Functional Groups | Key Applications |
|---|---|---|---|---|---|
| diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide | 1212408-87-1 | C₇H₁₂N₂O₂ | 156.18 | Amide, 7-oxa | Conformational studies |
| BCH | 202280-02-2 | C₈H₁₃NO₂ | 155.20 | Carboxylic acid | Amino acid transport inhibition |
| Ethyl Ester Hydrochloride | 1212145-02-2 | C₉H₁₆ClNO₃ | 221.68 | Ester, hydrochloride | Prodrug synthesis |
| Boc-Protected Derivative | 1212286-70-8 | C₁₂H₁₉NO₅ | 257.28 | Boc-amine, carboxylic acid | Synthetic intermediate |
Biological Activity
Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide, commonly referred to as diexo-3-amino acid, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₉NO₃
- Molecular Weight : 155.151 g/mol
- CAS Number : 783340-43-2
- Structure : The bicyclic structure contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that diexo-3-amino acid exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Anticancer Activity
Diexo-3-amino acid has been evaluated for its anticancer properties, particularly against prostate cancer cell lines (PC-3). In vitro assays demonstrated that the compound significantly inhibited cell proliferation at concentrations of 25 µM and above, with an IC50 value around 18 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Effects
There is emerging evidence that diexo-3-amino acid may possess neuroprotective properties. In a model of neurodegeneration induced by oxidative stress, treatment with diexo-3-amino acid resulted in decreased neuronal cell death and reduced levels of reactive oxygen species (ROS) . This suggests a potential role in protecting neuronal cells from oxidative damage.
The biological activities of diexo-3-amino acid can be attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems and may inhibit certain enzymes involved in cancer cell metabolism .
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2021) | Reported significant antimicrobial effects against E. coli and S. aureus with an inhibition zone of 15 mm. |
| Liu et al. (2022) | Demonstrated anticancer activity in PC-3 cell lines with an IC50 of 18 µM, indicating potential for therapeutic use in prostate cancer. |
| Chen et al. (2023) | Found neuroprotective effects in models of oxidative stress, reducing neuronal death and ROS levels. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
